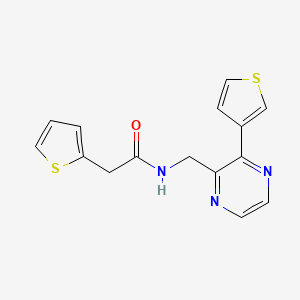

2-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-thiophen-2-yl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS2/c19-14(8-12-2-1-6-21-12)18-9-13-15(17-5-4-16-13)11-3-7-20-10-11/h1-7,10H,8-9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAZNYFFHYDWGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NCC2=NC=CN=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide typically involves the following steps:

Formation of the thiophene ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

Introduction of the pyrazine ring: The pyrazine ring can be synthesized via condensation reactions involving diamines and dicarbonyl compounds.

Linking the two rings: The thiophene and pyrazine rings are connected through an acetamide linkage, which can be formed by reacting an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazine ring can be reduced to form dihydropyrazines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on both the thiophene and pyrazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydropyrazines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

1. Antitumor Properties

Research has indicated that compounds containing thiophene and pyrazine moieties exhibit significant antitumor activity. For instance, derivatives of thiophenes and pyrazines have been synthesized and tested against various cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer). These studies suggest that modifications to the thiophene and pyrazine structures can enhance cytotoxicity, making them promising candidates for further development as anticancer agents .

2. Antiviral Activity

Heterocyclic compounds, particularly those with thiophene and pyrazine rings, have shown potential as antiviral agents. The structural characteristics of these compounds allow them to interact effectively with viral enzymes or receptors, inhibiting viral replication. For example, certain derivatives have demonstrated activity against Dengue virus (DENV) and other RNA viruses, highlighting their potential in antiviral drug development .

Therapeutic Uses

1. Pain Management

Recent studies have explored the analgesic properties of compounds similar to 2-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide. Research indicates that certain N-substituted acetamides exhibit pain-relieving effects comparable to established analgesics. This suggests that the compound could be further investigated for its potential use in pain management therapies .

2. Molecular Recognition

The unique structural features of this compound may facilitate molecular recognition processes. The compound's ability to form specific interactions with biological macromolecules positions it as a candidate for applications in drug delivery systems and biosensors .

Structure–Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of drug candidates. Structure–activity relationship (SAR) studies on related compounds have revealed that modifications at specific positions on the thiophene and pyrazine rings can significantly influence their biological activities. For instance, substituents at the 2-position of thiophene or the 3-position of pyrazine can enhance binding affinity to target proteins or improve solubility in biological systems .

Case Studies

Mechanism of Action

The mechanism of action of 2-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies, including binding assays and molecular docking studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related acetamide derivatives, emphasizing substituents, synthesis, and key properties:

Structural and Functional Differences

- Pyrazine vs. Cyano/Phenyl Groups: The pyrazine ring in the target compound provides nitrogen atoms for hydrogen bonding, contrasting with the electron-withdrawing cyano group in or the hydrophobic phenyl group in . This difference may influence solubility and target affinity.

- Synthetic Complexity : Multi-step syntheses (e.g., ) often yield higher purity but lower scalability compared to one-step reactions (e.g., ).

Spectroscopic and Physicochemical Properties

- IR/NMR Data : highlights IR peaks for bromoacetamide (C-Br stretch ~550 cm⁻¹) and acetyl groups (C=O ~1700 cm⁻¹), whereas the target compound’s pyrazine ring would show distinct C-N stretches (~1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks for thiophene-containing acetamides (e.g., [M+H]⁺ at m/z 297 for ) align with sulfur’s isotopic pattern, aiding structural confirmation .

Biological Activity

The compound 2-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The compound's structure features a thiophene ring and a pyrazine moiety, which are known for their biological significance. The presence of these heterocycles often correlates with enhanced pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene and pyrazine derivatives. For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives demonstrated significant antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 7b | 0.22 | Bactericidal |

| 10 | 0.25 | Bactericidal |

These derivatives exhibited synergistic effects with conventional antibiotics like Ciprofloxacin, enhancing their efficacy while maintaining low hemolytic activity (3.23% to 15.22%) .

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. Research indicates that heterocyclic compounds can inhibit viral replication effectively. For example, certain pyrazole derivatives demonstrated potent anti-HIV activity with EC50 values as low as 3.98 μM , indicating strong therapeutic indices .

Anticancer Activity

In terms of anticancer properties, compounds similar to This compound have shown promise in targeting specific cancer pathways. A study identified selective inhibitors against mPGES-1, an enzyme implicated in cancer progression and inflammation, with IC50 values in the low micromolar range . These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cell lines.

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various thiophene derivatives, finding that compound 7b was particularly effective against S. aureus, demonstrating a significant reduction in biofilm formation compared to controls .

- Antiviral Testing : In another study focusing on antiviral efficacy, a series of pyrazole compounds were tested against HIV and showed promising results with low cytotoxicity and effective viral load reduction .

- Anticancer Mechanism : The anticancer effects of thiophene derivatives were investigated through in vitro assays showing that certain compounds could induce apoptosis in A549 lung cancer cells by disrupting mitochondrial functions .

Q & A

Q. What are recommended synthetic routes for 2-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide?

A common approach involves coupling thiophene-acetic acid derivatives with substituted pyrazine-methylamine intermediates using carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane. Triethylamine is often used to maintain a basic environment, and reactions are conducted at 273 K to minimize side reactions. Post-synthesis purification typically involves crystallization from methanol/acetone mixtures .

Q. How is the molecular structure of this compound validated?

X-ray crystallography is the gold standard for structural confirmation. Key parameters include bond angles, torsion angles between aromatic rings (e.g., ~80° dihedral angle between thiophene and pyrazine moieties), and hydrogen-bonding patterns (e.g., N–H⋯N interactions stabilizing crystal packing) . Spectroscopic methods like H/C NMR and HRMS are used for preliminary characterization.

Q. What are the critical purity assessment methods?

HPLC (≥98% purity) and melting point analysis (e.g., 489–491 K for structurally related acetamides) are standard. TLC monitors reaction progress, while elemental analysis validates stoichiometry .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazine-thiophene coupling be addressed?

Regioselectivity is influenced by substituent positioning and reaction conditions. For example, steric hindrance at the pyrazine’s 3-position (due to thiophen-3-yl) may necessitate lower temperatures (e.g., 273 K) and controlled stoichiometry of coupling reagents. Computational modeling (DFT) can predict reactive sites and guide synthetic optimization .

Q. What strategies resolve contradictions in biological activity data for thiophene-pyrazine acetamides?

Discrepancies in reported activities (e.g., anti-inflammatory vs. anticancer effects) may arise from assay conditions (e.g., cell line specificity) or impurities. Rigorous dose-response studies, metabolic stability testing (e.g., microsomal assays), and structural analogs (e.g., replacing thiophene with furan) help isolate structure-activity relationships (SAR) .

Q. How can crystallographic data inform drug design for this compound?

Crystal structures reveal non-covalent interactions (e.g., π-π stacking between thiophene rings) critical for target binding. Modifications to the acetamide linker (e.g., introducing methyl groups) can enhance conformational rigidity, as seen in related pyrazolo[4,3-d]pyrimidin-4-yl analogs .

Q. What analytical techniques are suitable for stability studies under varying pH and temperature?

Q. How do electronic properties of thiophene substituents affect reactivity?

Electron-rich thiophene rings (e.g., 2-thienyl vs. 3-thienyl) influence electrophilic substitution patterns. Cyclic voltammetry can measure redox potentials, correlating with reactivity in cross-coupling reactions. Substituent effects are further validated via Hammett plots .

Methodological Considerations

9. Designing SAR studies for this compound:

- Scaffold diversification: Synthesize analogs with varying substituents (e.g., halogens, methyl groups) on both thiophene and pyrazine rings.

- Biological assays: Prioritize kinase inhibition screens (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors .

10. Addressing low yields in large-scale synthesis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.